methyl (2R)-2-{[(tert-butoxy)carbonyl](methyl)amino}propanoate
Overview
Description
“Methyl (2R)-2-{(tert-butoxy)carbonylamino}propanoate” is a chemical compound. It is a type of tertiary butyl ester, which finds large applications in synthetic organic chemistry .
Synthesis Analysis
A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . The resultant flow process was more efficient, versatile, and sustainable compared to the batch .Molecular Structure Analysis
The IUPAC name of this compound is methyl (S)-2-((tert-butoxycarbonyl)amino)-3-((S)-2-oxopyrrolidin-3-yl)propanoate . Its InChI code is 1S/C13H22N2O5/c1-13(2,3)20-12(18)15-9(11(17)19-4)7-8-5-6-14-10(8)16/h8-9H,5-7H2,1-4H3,(H,14,16)(H,15,18)/t8-,9-/m0/s1 .Chemical Reactions Analysis
Tertiary butyl esters, such as “methyl (2R)-2-{(tert-butoxy)carbonylamino}propanoate”, are key building blocks in synthetic organic chemistry . They can be synthesized through a variety of methods, including carbonylation reactions .Physical And Chemical Properties Analysis
The molecular weight of this compound is 286.33 . It is a solid at room temperature . The compound should be stored in a sealed container in a dry environment with a temperature between 2-8°C .Scientific Research Applications
Organic Chemistry Transformations
The compound is used in organic chemistry transformations . The tert-butyl group’s unique reactivity pattern is highlighted by its use in various chemical transformations .
Biosynthetic Pathways
This compound plays a significant role in biosynthetic pathways . Its unique reactivity pattern and crowded structure make it relevant in nature and its implication in biosynthetic pathways .
Biodegradation Pathways
“Methyl (2R)-2-{(tert-butoxy)carbonylamino}propanoate” is also implicated in biodegradation pathways . The tert-butyl group’s unique reactivity pattern contributes to its role in these pathways .
Biocatalytic Processes
The compound could potentially be applied in biocatalytic processes . The unique reactivity pattern elicited by the crowded tert-butyl group is a characteristic that could be exploited in biocatalytic processes .
Synthesis of Tertiary Butyl Esters
The compound is used in the synthesis of tertiary butyl esters . A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed .
Flow Microreactor Systems
“Methyl (2R)-2-{(tert-butoxy)carbonylamino}propanoate” is used in flow microreactor systems . The resultant flow process was found to be more efficient, versatile, and sustainable compared to the batch .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if feeling unwell .
Mechanism of Action
Target of Action
It’s known that the tert-butoxycarbonyl group finds large applications in synthetic organic chemistry . This group can be introduced into a variety of organic compounds, suggesting a broad range of potential targets .
Mode of Action
The compound acts by introducing the tert-butoxycarbonyl group into various organic compounds . This process is facilitated by flow microreactor systems, making it more efficient, versatile, and sustainable compared to traditional batch processes .
Biochemical Pathways
The tert-butyl group, a component of this compound, is known for its unique reactivity pattern and has implications in various biosynthetic and biodegradation pathways .
Result of Action
The introduction of the tert-butoxycarbonyl group into organic compounds can lead to a variety of outcomes, depending on the specific compound and the context of the reaction . The exact molecular and cellular effects would depend on these factors.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the use of flow microreactor systems can enhance the efficiency and versatility of the compound’s action . .
properties
IUPAC Name |
methyl (2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-7(8(12)14-6)11(5)9(13)15-10(2,3)4/h7H,1-6H3/t7-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXXSDTVMDEILX-SSDOTTSWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N(C)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC)N(C)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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